molecular formula C16H16FNO B5381571 N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide

N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B5381571
M. Wt: 257.30 g/mol
InChI Key: DPPDTDRRMWAHOH-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide is an organic compound with the molecular formula C16H16FNO This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to an acetamide backbone

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12-5-4-6-13(9-12)10-16(19)18-11-14-7-2-3-8-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDTDRRMWAHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide typically involves the reaction of 2-fluorobenzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-fluorobenzylamine+3-methylbenzoyl chlorideThis compound\text{2-fluorobenzylamine} + \text{3-methylbenzoyl chloride} \rightarrow \text{this compound} 2-fluorobenzylamine+3-methylbenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(3-methylphenyl)acetamide
  • N-(4-fluorophenyl)-2-(3-methylphenyl)acetamide
  • N-(2-chlorophenyl)-2-(3-methylphenyl)acetamide

Uniqueness

N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the fluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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